ethyl 4-methyl-2-[1-(4-methylphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-1,3-thiazole-5-carboxylate
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Overview
Description
Ethyl 4-methyl-2-[1-(4-methylphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-1,3-thiazole-5-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
The synthesis of ethyl 4-methyl-2-[1-(4-methylphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-1,3-thiazole-5-carboxylate involves several steps. The synthetic route typically starts with the preparation of the chromeno[2,3-c]pyrrole core, followed by the introduction of the thiazole and carboxylate groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow techniques to optimize efficiency and reduce costs .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Scientific Research Applications
Ethyl 4-methyl-2-[1-(4-methylphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-1,3-thiazole-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.
Medicine: It has potential therapeutic applications due to its ability to modulate specific molecular targets.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 4-methyl-2-[1-(4-methylphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-1,3-thiazole-5-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context in which the compound is used .
Comparison with Similar Compounds
Ethyl 4-methyl-2-[1-(4-methylphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-1,3-thiazole-5-carboxylate can be compared with similar compounds such as:
- Phenol, 2,2’-methylenebis[6-(1,1-dimethylethyl)-4-methyl-]
- 1,3-Dioxolane, 2-ethyl-4-methyl- These compounds share some structural similarities but differ in their functional groups and overall properties. The uniqueness of this compound lies in its combination of chromeno[2,3-c]pyrrole and thiazole moieties, which confer distinct chemical and biological activities .
Properties
Molecular Formula |
C25H20N2O5S |
---|---|
Molecular Weight |
460.5 g/mol |
IUPAC Name |
ethyl 4-methyl-2-[1-(4-methylphenyl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-2-yl]-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C25H20N2O5S/c1-4-31-24(30)22-14(3)26-25(33-22)27-19(15-11-9-13(2)10-12-15)18-20(28)16-7-5-6-8-17(16)32-21(18)23(27)29/h5-12,19H,4H2,1-3H3 |
InChI Key |
JHZHAWBKSWDCMT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)N2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC=C(C=C5)C)C |
Origin of Product |
United States |
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